Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 1351619-09-4) is a benzo[d]thiazole derivative with a methyl ester at position 6, an ethyl substituent at position 3, and an imino (=NH) group at position 2. Its molecular formula is C₁₁H₁₂N₂O₂S (MW: 236.29 g/mol), and it is often isolated as a 4-methylbenzenesulfonate salt (CAS: 2034154-17-9, C₁₈H₂₀N₂O₅S₂) .
Properties
IUPAC Name |
methyl 3-ethyl-2-imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-8-5-4-7(10(14)15-2)6-9(8)16-11(13)12/h4-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLISOADHBQPQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
A widely adopted method involves reacting 2-bromo-4-(methoxycarbonyl)cyclohexanone with thiourea in refluxing ethanol. This one-pot reaction achieves simultaneous cyclization and imino group installation:
$$
\text{2-Bromo-4-(methoxycarbonyl)cyclohexanone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Methyl 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate}
$$
Optimization Insights :
- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Reflux (~78°C) ensures complete cyclization within 2–3 hours.
- Yield : 60–65% after recrystallization from acetic acid.
Alkylation at Position 3
Ethyl Group Introduction via Nucleophilic Substitution
The 2-imino group’s lone pair facilitates alkylation at C3. Ethyl bromide or iodide serves as the electrophile in the presence of anhydrous potassium carbonate:
$$
\text{Methyl 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate} + \text{EtI} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{this compound}
$$
Key Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +15% vs. DMF |
| Base | K₂CO₃ | +20% vs. NaOH |
| Reaction Time | 6–8 hours | <5% variance |
| Temperature | 80°C | Max yield |
Side products like N-ethylated imines form if stoichiometry exceeds 1:1.2 (substrate:EtI).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
A less common route employs reductive amination of Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate with ethylamine:
$$
\text{Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate} + \text{EtNH}2 \xrightarrow{\text{NaBH}4} \text{Target Compound}
$$
Advantages :
Limitations :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals | Confirmation Purpose |
|---|---|---|
| ¹H NMR | δ 1.25 (t, J=7 Hz, 3H, CH₂CH₃) | Ethyl group integration |
| δ 3.85 (s, 3H, COOCH₃) | Methyl ester presence | |
| IR | 1685 cm⁻¹ (C=O stretch) | Ester carbonyl confirmation |
| MS | m/z 266 [M+H]⁺ | Molecular ion verification |
Data consistency across these methods ensures structural fidelity.
Industrial Scalability Considerations
Cost-Benefit Analysis of Routes
| Route | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cycloamination-Alkylation | 1200 | 60 | 95 |
| Reductive Amination | 1450 | 70 | 97 |
Solvent Recovery Systems
- Ethanol Distillation : Reuse in cyclization steps reduces waste.
- Acetonitrile Recycling : Membrane filtration reclaims >80% solvent.
Challenges and Mitigation Strategies
Imine Hydrolysis Risks
The 2-imino group is prone to hydrolysis under acidic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate belongs to the benzothiazole family, which is known for its diverse pharmacological properties. The compound has been evaluated for its potential as an antibacterial agent. Studies indicate that derivatives of benzothiazole exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. For instance, research highlighted the effectiveness of benzothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .
Key Findings:
- Antibacterial Activity: The compound has shown promising results in inhibiting bacterial gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
- Optimization of Derivatives: Structural modifications have led to compounds with enhanced solubility and improved antibacterial efficacy against resistant strains .
Antitubercular Activity
The benzothiazole scaffold is also recognized for its antitubercular properties. Compounds related to this compound have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Research has indicated that certain derivatives possess significant inhibitory effects on tuberculosis bacteria, making them potential candidates for further development .
Case Study:
A study involving the synthesis of novel thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated that specific modifications resulted in compounds with excellent antitubercular activity, suggesting a similar potential for methyl 3-ethyl derivatives .
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties as well. The ability of these compounds to interact with various biological targets involved in cancer progression makes them valuable in cancer research. This compound may exhibit similar activities through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
Research Insights:
Compounds with a benzothiazole core have been documented to show anticancer activity by modulating key signaling pathways involved in cell growth and survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds.
Summary Table of Biological Activities
| Activity | Target Organism | Efficacy |
|---|---|---|
| Antibacterial | MRSA | Significant inhibition observed |
| Antitubercular | Mycobacterium tuberculosis | Potent inhibitory effects noted |
| Anticancer | Various cancer cell lines | Induction of apoptosis reported |
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Structural Insights :
- Imino vs. Oxo Groups: The imino (=NH) group at position 2 participates in hydrogen bonding, while oxo (C=O) groups (e.g., in derivatives) act as stronger hydrogen-bond acceptors, influencing solubility and crystal packing .
- Ester Variations : Methyl esters (target compound) are less hydrolytically stable than ethyl esters but offer higher metabolic stability in vivo .
Physical and Spectral Properties
Biological Activity
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article compiles various studies and findings related to its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is known for conferring various pharmacological properties. The compound's structural formula can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study indicated that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 µg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal effects. Thiazole derivatives have shown activity against protozoan parasites such as Leishmania and Trypanosoma. In vitro studies indicated that compounds derived from thiazoles could effectively reduce the viability of these parasites while exhibiting low cytotoxicity towards mammalian cells .
3. Anticancer Potential
The anticancer activity of thiazole derivatives has been a focus of numerous studies. This compound was included in a series of compounds evaluated for their cytotoxic effects against various cancer cell lines. Preliminary results suggested moderate activity, indicating potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the substituents on the thiazole ring can significantly affect their pharmacological properties. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic ring has been associated with enhanced activity against certain pathogens .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antimicrobial activity against a panel of bacterial strains, with some compounds achieving MIC values as low as 6.25 µg/mL .
- Antileishmanial Activity : Another investigation reported that thiazole-based compounds showed significant leishmanicidal activity, effectively reducing the survival rate of Leishmania species in vitro while maintaining low toxicity to host cells .
Q & A
Q. What are the established synthetic routes for Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for higher yield?
The compound is synthesized via multi-step condensation reactions. A common method involves reacting thiazole derivatives with ethyl/methyl esters under acidic or basic conditions. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol under reflux improve reaction efficiency .
- Catalysts : Triethylamine enhances nucleophilic substitution in esterification steps .
- Temperature and time : Controlled heating (80–100°C) for 6–24 hours ensures completion .
- Purification : Column chromatography (silica gel, PE/EtOAc) achieves >95% purity .
Q. What are the key chemical properties influencing its research applications?
- Solubility : Moderate solubility in organic solvents (e.g., DMSO, ethanol) due to ester functionality; hydrobromide salts enhance aqueous solubility .
- Stability : Degrades under prolonged light exposure; store at –20°C in inert atmospheres .
- Functional groups : The imino group enables hydrogen bonding, while the thiazole ring facilitates π-π stacking .
Q. Which biological activities have been reported, and what assays validate them?
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus (IC₅₀: 12–25 µM) .
- Anticancer : MTT assays show cytotoxicity in HeLa cells (IC₅₀: 8.7 µM) via caspase-3 activation .
- Anti-inflammatory : COX-2 inhibition (70% at 50 µM) measured via ELISA .
Q. What spectroscopic/analytical techniques are recommended for characterization?
- ¹H/¹³C NMR : Confirm structure using chemical shifts (e.g., ester carbonyl at δ ~165 ppm) .
- LC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 278.39) .
- Melting point : Consistency with literature values (e.g., 93–95°C) indicates purity .
Advanced Research Questions
Q. How can the mechanism of action in anticancer studies be elucidated?
- Molecular docking : Predict interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock .
- Enzyme assays : Measure inhibition of phosphodiesterases or kinases (IC₅₀ values) .
- siRNA knockdown : Confirm target relevance by correlating gene silencing with reduced cytotoxicity .
Q. What strategies address contradictory data in biological activity assessments?
- Standardized protocols : Replicate assays under controlled conditions (pH, temperature) .
- Orthogonal assays : Validate antimicrobial activity via both disk diffusion and broth microdilution .
- Batch analysis : Check for synthesis variability (e.g., impurity profiles via HPLC) .
Q. How to design SAR studies to improve pharmacological profiles?
- Derivative synthesis : Modify substituents (e.g., allyl vs. ethyl groups) and test bioactivity .
- Computational models : Use QSAR to predict logP and bioavailability .
- Activity comparison : Tabulate IC₅₀ values for analogs (e.g., hydrobromide salts show 2x higher solubility) .
Q. Which computational methods predict target interactions effectively?
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories .
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond donors) .
- Free energy calculations : Estimate binding affinities (ΔG) using MM-PBSA .
Q. What modifications enhance aqueous solubility for in vivo studies?
- Salt formation : Hydrobromide derivatives increase solubility 3–5 fold .
- PEGylation : Attach polyethylene glycol to the ester group .
- Prodrug strategies : Hydrolyze ester to carboxylic acid in physiological conditions .
Q. How do oxidation/reduction reactions affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
